molecular formula C11H17NO2S B1451920 4-[(2-Methylpropane-2-sulfonyl)methyl]aniline CAS No. 1153199-06-4

4-[(2-Methylpropane-2-sulfonyl)methyl]aniline

Cat. No.: B1451920
CAS No.: 1153199-06-4
M. Wt: 227.33 g/mol
InChI Key: UCECHHVDVWXWCC-UHFFFAOYSA-N
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Description

“4-[(2-Methylpropane-2-sulfonyl)methyl]aniline” is a chemical compound with the CAS Number: 1153199-06-4 . It has a molecular weight of 227.33 and its IUPAC name is 4-[(tert-butylsulfonyl)methyl]aniline .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO2S/c1-11(2,3)15(13,14)8-9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Organic Electroluminescent Devices

  • It's involved in the synthesis of intermediates crucial for the production of red dopants in organic electroluminescent devices, a key component in OLED technology (Balaganesan, Wen, & Chen, 2003).

Nanocomposite Material Development

  • Research shows its use in creating nanocomposite materials with enhanced electrical conductivity, such as poly(N-propane sulfonic acid aniline)/V2O5, which have potential applications in electronics (Zhao, Wang, Li, & Li, 2007).

Sulfonated Oxindole Synthesis

  • It assists in the synthesis of sulfonated oxindoles, compounds with potential applications in pharmaceuticals and organic chemistry (Liu, Zheng, & Wu, 2017).

Corrosion Inhibition

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to refer to the MSDS for complete safety information .

Properties

IUPAC Name

4-(tert-butylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-11(2,3)15(13,14)8-9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCECHHVDVWXWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Methylpropane-2-sulfonyl)methyl]aniline
Reactant of Route 2
4-[(2-Methylpropane-2-sulfonyl)methyl]aniline
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4-[(2-Methylpropane-2-sulfonyl)methyl]aniline
Reactant of Route 4
4-[(2-Methylpropane-2-sulfonyl)methyl]aniline
Reactant of Route 5
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4-[(2-Methylpropane-2-sulfonyl)methyl]aniline
Reactant of Route 6
4-[(2-Methylpropane-2-sulfonyl)methyl]aniline

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